MKC8866

Description

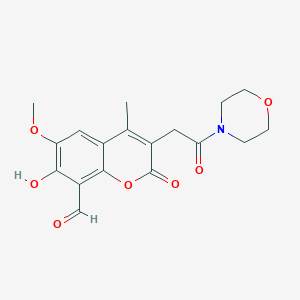

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338934-59-0 | |

| Record name | MKC-8866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MKC-8866 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MKC8866 in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, and the development of novel therapeutic strategies is paramount. One such promising agent is MKC8866, a small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical models of prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets and downstream effects on key oncogenic signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of prostate cancer therapeutics.

Core Mechanism of Action: Inhibition of the IRE1α-XBP1s Pathway

This compound is a highly specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[1][2][3] In the context of prostate cancer, the IRE1α signaling pathway is frequently activated to promote cancer cell survival and proliferation.[1][2][3]

The primary mechanism of action of this compound involves the disruption of the IRE1α-X-box binding protein 1 (XBP1) signaling axis. Under ER stress, IRE1α's RNase domain unconventionally splices XBP1 messenger RNA (mRNA), leading to the production of a potent transcription factor, XBP1s.[1][2][3] XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation, thereby helping the cell to cope with stress. However, in prostate cancer, this pathway is hijacked to support tumorigenesis.

By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, leading to a significant reduction in the levels of the active XBP1s transcription factor. This, in turn, suppresses the downstream signaling cascade that promotes prostate cancer cell growth and survival.[1][2][3]

Downstream Effect: Suppression of c-MYC Signaling

A critical downstream consequence of IRE1α-XBP1s inhibition by this compound is the suppression of the c-MYC oncogenic pathway.[1][2][3] c-MYC is a master transcriptional regulator that is overexpressed in a large proportion of prostate cancers and is a key driver of tumor initiation and progression.

Studies have shown a direct link between the IRE1α-XBP1s pathway and the activation of c-MYC signaling in prostate cancer.[1][2][3] The inhibition of IRE1α by this compound leads to a significant decrease in c-MYC mRNA and protein levels, ultimately resulting in the inhibition of prostate cancer cell proliferation and tumor growth.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in prostate cancer models.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |

| LNCaP | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |

| C4-2B | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |

| 22Rv1 | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |

| PC-3 | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |

| LNCaP | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |

| C4-2B | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |

| 22Rv1 | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |

| PC-3 | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment | Dosage | Tumor Volume Reduction | Reference |

| LNCaP | This compound | 20 mg/kg, p.o., daily | Significant inhibition | [1] |

| C4-2B | This compound | 20 mg/kg, p.o., daily | Significant inhibition | [1] |

Table 3: Synergistic Effects of this compound with Standard-of-Care Prostate Cancer Drugs

| Cell Line | Combination Treatment | Assay | Result | Reference |

| LNCaP | This compound + Enzalutamide | Colony Formation | Synergistic inhibition | [1] |

| LNCaP | This compound + Abiraterone Acetate | Colony Formation | Synergistic inhibition | [1] |

| LNCaP | This compound + Cabazitaxel | Colony Formation | Synergistic inhibition | [1] |

Experimental Protocols

Cell Culture and Reagents

Prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, and PC-3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Colony Formation Assay

-

Cells were seeded in 6-well plates at a density of 1,000 cells per well.

-

The following day, cells were treated with either vehicle (DMSO) or the indicated concentrations of this compound.

-

The medium was replaced every 3-4 days with fresh medium containing the respective treatments.

-

After 10-14 days, colonies were fixed with methanol and stained with 0.5% crystal violet.

-

The number of colonies was counted manually or using an automated colony counter.

Prostatosphere Formation Assay

-

Single cells were suspended in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

-

Cells were plated in ultra-low attachment 6-well plates at a density of 5,000 cells per well.

-

Cells were treated with vehicle or this compound.

-

After 7-10 days, the number of prostatospheres (spheres with a diameter > 50 µm) was counted under a microscope.

In Vivo Xenograft Studies

-

Male immunodeficient mice (e.g., nude or SCID) were used.

-

Prostate cancer cells (e.g., 1 x 10^6 LNCaP or C4-2B cells) were subcutaneously injected into the flanks of the mice.

-

When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment groups.

-

This compound was administered orally at the specified dose and schedule.

-

Tumor volume was measured regularly using calipers (Volume = (length x width²)/2).

-

At the end of the study, tumors were excised and weighed.

RNA Sequencing Analysis

-

Prostate cancer cells were treated with vehicle or this compound for a specified time (e.g., 24 hours).

-

Total RNA was extracted using a commercially available kit.

-

RNA quality and quantity were assessed using a Bioanalyzer.

-

Libraries for RNA sequencing were prepared following the manufacturer's protocol (e.g., Illumina TruSeq).

-

Sequencing was performed on a high-throughput sequencing platform.

-

Bioinformatic analysis was conducted to identify differentially expressed genes and enriched pathways.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in prostate cancer.

Experimental Workflow: In Vitro Efficacy

Caption: Workflow for assessing the in vitro efficacy of this compound.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for in vivo xenograft studies of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer by targeting a key survival pathway hijacked by cancer cells. Its specific inhibition of the IRE1α RNase activity leads to the suppression of the XBP1s-c-MYC signaling axis, resulting in potent anti-tumor effects in preclinical models. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and clinical development of this compound and other inhibitors of the IRE1α pathway for the treatment of prostate cancer.

References

The Role of MKC8866 in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that has been implicated in the survival and proliferation of cancer cells. One of the key mediators of the UPR is the inositol-requiring enzyme 1α (IRE1α), a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. The RNase activity of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of genes involved in protein folding, quality control, and ER-associated degradation, ultimately promoting cell survival under stress. MKC8866 is a potent and specific small molecule inhibitor of the IRE1α RNase activity. This document provides an in-depth technical overview of the role of this compound in modulating the UPR, with a focus on its mechanism of action, its effects on cancer cells, and the experimental methodologies used to characterize its activity.

Introduction to the Unfolded Protein Response and IRE1α

The endoplasmic reticulum (ER) is the primary site of protein folding and modification for secreted and transmembrane proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein synthesis demand in cancer cells, can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1] To cope with this stress, cells activate the unfolded protein response (UPR), a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.[2]

The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (protein kinase R-like ER kinase), and ATF6 (activating transcription factor 6).[2] IRE1α is the most conserved of these sensors.[3] Upon ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[4] This RNase activity has two main functions:

-

XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. This unconventional splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s.[5]

-

Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane, a process that can have both pro-survival and pro-apoptotic consequences.[4]

In many cancers, the IRE1α-XBP1s pathway is constitutively active and plays a crucial role in promoting tumor growth, angiogenesis, and therapeutic resistance.[5] This has made IRE1α an attractive therapeutic target for cancer drug development.[1]

This compound: A Specific Inhibitor of IRE1α RNase Activity

This compound is a salicylaldehyde analog that acts as a potent and selective inhibitor of the IRE1α RNase domain.[6][7] It covalently binds to a lysine residue (K907) within the RNase catalytic site, forming a Schiff base, which blocks its endoribonuclease activity.[4] This inhibition prevents both the splicing of XBP1 mRNA and the degradation of RIDD substrates.[8]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the specific inhibition of the RNase activity of IRE1α. This leads to a reduction in the levels of spliced XBP1 (XBP1s) and the subsequent downregulation of its target genes.[8] Importantly, this compound does not affect the kinase activity of IRE1α, nor does it impact the other branches of the UPR, such as the PERK or ATF6 pathways, at concentrations where it effectively inhibits IRE1α RNase activity.[8]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (IRE1α RNase activity) | Human IRE1α (cell-free) | 0.29 µM | [6] |

| EC50 (XBP1s expression) | MM1 Myeloma cells | 0.52 µM | [9] |

| IC50 (Cell viability) | RPMI 8226 cells (unstressed) | 0.14 µM | [7] |

| IC50 (Cell viability) | LNCaP cells | Most robust effect among 4 cell lines | [7] |

| Effective Concentration | MDA-MB-231 cells | 20 µM (to decrease proliferation) | [7] |

| Effective Concentration | LNCaP cells | 10 µM (to induce with 30nM TG for 3h) | [6] |

Table 2: In Vivo Activity and Properties of this compound

| Parameter | Model | Dosage/Concentration | Outcome | Reference |

| Oral Bioavailability | Mice | - | 30% | [5] |

| Time to Max Plasma Conc. | Mice (oral gavage) | - | 4 hours | [5] |

| Tumor Growth Inhibition | Prostate Cancer Xenografts | Monotherapy | Significant therapeutic activity | [6] |

| Synergistic Effects | Prostate Cancer Models | In combination with clinical PCa drugs | Enhanced anti-tumor effects | [6] |

| Sensitization to Chemo | Glioblastoma Mouse Model | In combination with radiation/chemotherapy | Improved survival | [10] |

| Response to Chemotherapy | Triple-Negative Breast Cancer | In combination with paclitaxel | Enhanced effectiveness and reduced relapse | [11] |

| XBP1 Splicing Inhibition | Mouse Kidney | 4 mg/kg | Inhibition of tunicamycin-induced splicing | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Culture and Treatments

-

Cell Lines: LNCaP, C4-2B, PC-3, DU145 (prostate cancer), MDA-MB-231, T47D, MCF7, SKBR3 (breast cancer), MM1, RPMI 8226 (multiple myeloma), GL261 (glioblastoma).

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentration (e.g., 0.2-20 µM). Control cells are treated with an equivalent volume of DMSO.[7]

-

ER Stress Induction: To induce ER stress, cells can be treated with tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 30 nM).[3][6]

Western Blotting for UPR Markers

This protocol is used to assess the protein levels of key UPR markers.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

-

Primary Antibodies: anti-XBP1s, anti-PERK, anti-phospho-eIF2α, anti-ATF6, anti-CHOP, anti-GAPDH (loading control).

-

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Quantitative PCR (qPCR) for XBP1 Splicing and Target Genes

This method is used to quantify the levels of XBP1s mRNA and its downstream target genes.

-

RNA Extraction: Total RNA is extracted from treated cells using TRIzol reagent according to the manufacturer's instructions.[3]

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

Target Genes: XBP1s, ERDJ4 (DNAJB9), HERPUD1.

-

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

-

Treatment: After 24 hours, the cells are treated with various concentrations of this compound or DMSO control.

-

Incubation: The plates are incubated for a specified period (e.g., 3-6 days).[7]

-

Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo or by direct cell counting.

This compound in Cancer Therapy

The reliance of many cancers on the IRE1α-XBP1s pathway for survival and proliferation makes this compound a promising therapeutic agent.

Prostate Cancer

In prostate cancer, the IRE1α-XBP1s pathway is activated by androgen signaling and is crucial for tumor growth.[5] this compound has been shown to strongly inhibit prostate cancer tumor growth as a monotherapy and acts synergistically with current prostate cancer drugs in preclinical models.[5] A key finding is that the IRE1α-XBP1s pathway is required for c-MYC signaling, a major oncogenic driver in prostate cancer.[5] By inhibiting XBP1s, this compound can suppress c-MYC expression and its downstream effects on cell proliferation.[12]

Breast Cancer

In triple-negative breast cancer (TNBC), chemotherapy can activate the IRE1α stress response, leading to the production of pro-survival signals that promote the growth of new cancer cells and contribute to relapse.[11] this compound can block this process, and in preclinical models, it increased the effectiveness of chemotherapy and reduced tumor relapse.[11] It has been shown that this compound reduces the secretion of pro-tumorigenic cytokines, such as CXCL1 and IL-8, which can decrease the number of tumor-initiating cells.[8]

Glioblastoma

Glioblastoma multiforme (GBM) is an aggressive brain cancer with a poor prognosis.[13] The IRE1α/XBP1s axis plays a role in remodeling the tumor microenvironment to favor tumor growth.[3] While this compound does not cross the blood-brain barrier, local intracerebral administration has been shown to sensitize glioblastoma to radiation and chemotherapy in vivo.[10][13]

Hematological Malignancies

The IRE1α-XBP1s pathway is also implicated in the survival of various hematological malignancies, including multiple myeloma and acute myeloid leukemia (AML).[14][15] this compound has been shown to have synergistic effects with proteasome inhibitors in AML cells, leading to increased cell death.[15]

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate that specifically targets the RNase activity of IRE1α. Its ability to inhibit XBP1 splicing and modulate the unfolded protein response has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The link between the IRE1α-XBP1s pathway and key oncogenic drivers like c-MYC provides a strong rationale for its clinical development.

Future research should focus on:

-

Clinical Trials: Evaluating the safety and efficacy of this compound in human clinical trials, both as a monotherapy and in combination with existing cancer therapies.

-

Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to this compound treatment. An XBP1-specific gene expression signature has been associated with prostate cancer prognosis and could be a starting point.[5]

-

Overcoming Drug Resistance: Investigating the potential for this compound to overcome resistance to current therapies.

-

Delivery Methods: Developing novel delivery strategies, particularly for cancers of the central nervous system, to overcome challenges like the blood-brain barrier.

References

- 1. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Potential drug offers hope for reducing breast cancer relapse and improved treatment | News | CORDIS | European Commission [cordis.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Local intracerebral inhibition of IRE1 by this compound sensitizes glioblastoma to irradiation/chemotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Discovery and Development of MKC-8866, a First-in-Class IRE1α RNase Inhibitor

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

MKC8866: A Selective Inhibitor of XBP1 Splicing for Oncological Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and therapeutic resistance. A key mediator of the UPR is the IRE1α-XBP1 signaling axis. The endoribonuclease activity of IRE1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of a broad range of genes involved in protein folding, degradation, and cellular metabolism, thereby supporting tumor growth and adaptation to the harsh tumor microenvironment. MKC8866, a potent and selective small molecule inhibitor of the IRE1α RNase activity, has emerged as a promising therapeutic agent by effectively blocking XBP1 splicing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its investigation.

Introduction

The endoplasmic reticulum (ER) is a central organelle responsible for protein synthesis, folding, and modification. Perturbations in ER homeostasis, collectively known as ER stress, activate the unfolded protein response (UPR). The UPR is orchestrated by three ER-resident transmembrane proteins: PERK, ATF6, and IRE1α. While acute UPR activation is a pro-survival mechanism, chronic activation, particularly of the IRE1α-XBP1 pathway, is increasingly recognized as a key driver of tumorigenesis and chemoresistance in various cancers, including prostate, breast, and glioblastoma.

The IRE1α-XBP1 signaling pathway is a highly conserved branch of the UPR. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1u), generating the spliced form, XBP1s.[1] XBP1s is a potent transcription factor that translocates to the nucleus and activates the transcription of genes involved in restoring ER homeostasis but also promotes pro-tumorigenic processes.[2] Given its central role in cancer cell survival, the IRE1α-XBP1 axis represents a compelling target for therapeutic intervention.

This compound (also known as Orin1001) is a salicylaldehyde analog that acts as a specific and potent inhibitor of the RNase activity of IRE1α.[3][4] By binding to the RNase catalytic site, this compound prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the pro-tumorigenic transcription factor XBP1s.[5] This guide details the preclinical data supporting the anti-cancer activity of this compound and provides a resource of experimental methods for its further investigation.

Mechanism of Action of this compound

This compound selectively targets the endoribonuclease function of IRE1α, without affecting its kinase activity. This specific inhibition prevents the conversion of XBP1u mRNA to XBP1s mRNA. The subsequent reduction in XBP1s levels leads to the downregulation of its target genes, which are crucial for cancer cell survival and proliferation. Notably, this compound has been shown to disrupt c-MYC signaling, a key oncogenic pathway in prostate cancer, by inhibiting XBP1s-mediated transcriptional activation of c-MYC.[6]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across various cancer types. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Cancer Type | Value | Reference(s) |

| IC50 (IRE1α RNase activity) | Human IRE1α (cell-free) | - | 0.29 µM | [3][4] |

| IC50 (XBP1s expression) | LNCaP | Prostate Cancer | 0.38 µM | [6] |

| RPMI 8226 (unstressed) | Multiple Myeloma | 0.14 µM | [4] | |

| EC50 (DTT-induced XBP1s) | MM1 | Multiple Myeloma | 0.52 µM | [6] |

| Cell Viability (IC50) | LNCaP | Prostate Cancer | ~5 µM | [6] |

| VCaP | Prostate Cancer | ~10 µM | [6] | |

| 22Rv1 | Prostate Cancer | >10 µM | [6] | |

| C4-2B | Prostate Cancer | >10 µM | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage & Administration | Outcome | Reference(s) |

| Nude mice (LNCaP xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |

| Nude mice (22Rv1 xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |

| Nude mice (VCaP xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |

| Nude mice (C4-2B xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |

| Athymic nude mice (MDA-MB-231 xenograft) | Triple-Negative Breast Cancer | 300 mg/kg, oral gavage, daily | No significant effect as monotherapy | [5] |

| Athymic nude mice (MDA-MB-231 xenograft) | Triple-Negative Breast Cancer | 300 mg/kg this compound (oral, daily) + 10 mg/kg Paclitaxel (IV, weekly) | Enhanced efficacy of paclitaxel, reduced tumor regrowth | [5] |

| Immunocompetent mice (GL261 syngeneic) | Glioblastoma | Local delivery via hydrogel | Sensitizes tumors to radiation and chemotherapy | [7] |

Table 3: Pharmacokinetic and Clinical Trial Information for this compound (Orin1001)

| Parameter | Species | Value/Status | Reference(s) |

| Oral Bioavailability | Mice | ~30% | |

| Maximum Plasma Concentration (Tmax) | Mice | 4 hours post oral administration | |

| Clinical Trial (NCT03950570) | Human | Phase 1/2, advanced solid tumors and metastatic breast cancer. Phase 1 completed. | [8][9] |

| Recommended Phase 2 Dose (RP2D) | Human | 500 mg (single agent), 300 mg (in combination with Abraxane) | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

XBP1 Splicing Assay (RT-PCR)

This assay is fundamental to confirming the on-target activity of this compound by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.

-

1. RNA Extraction:

-

Culture cells to 70-80% confluency in a 6-well plate.

-

Treat cells with this compound at desired concentrations for the specified duration. Co-treatment with an ER stress inducer like thapsigargin (e.g., 30 nM for 3-24 hours) can be performed.

-

Wash cells with ice-cold PBS and lyse using a suitable RNA extraction reagent (e.g., TRIzol).

-

Purify total RNA according to the manufacturer's protocol.

-

-

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

3. PCR Amplification:

-

Perform PCR using primers that flank the 26-nucleotide intron of XBP1.

-

PCR cycling conditions (example): 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 58°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

-

-

4. Gel Electrophoresis:

-

Resolve the PCR products on a 2.5-3% agarose gel.

-

The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands (XBP1s being 26 bp smaller).

-

Quantify band intensities using densitometry software (e.g., ImageJ). The percentage of splicing can be calculated as: (XBP1s / (XBP1s + XBP1u)) * 100.

-

Western Blot Analysis

Western blotting is used to assess the protein levels of key components and downstream targets of the IRE1α-XBP1 pathway.

-

1. Protein Extraction and Quantification:

-

Following treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

-

XBP1s: (e.g., BioLegend, #647501, 1:1000)

-

IRE1α: (e.g., Cell Signaling Technology, #3294, 1:1000)

-

Phospho-IRE1α (Ser724): (e.g., Novus Biologicals, NB100-2323, 1:1000)

-

BiP/GRP78: (e.g., BD Biosciences, #610978, 1:1000)

-

P58IPK: (e.g., Abcam, ab109117, 1:1000)

-

GAPDH (loading control): (e.g., Santa Cruz Biotechnology, sc-47724, 1:5000)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

-

Cell Viability (MTT) Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.

-

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

2. Treatment:

-

Treat cells with a range of this compound concentrations for 24-72 hours.

-

-

3. MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

4. Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the in vivo efficacy of this compound.

-

1. Cell Implantation:

-

2. Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment groups.

-

Administer this compound (e.g., 200-300 mg/kg) or vehicle daily via oral gavage.[5][6]

-

For combination studies, co-administer with other agents (e.g., paclitaxel, enzalutamide) according to established protocols.[5][6]

-

-

3. Efficacy Assessment:

-

Measure tumor volume regularly (e.g., every 2-3 days).

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., IHC, Western blot, RT-PCR).

-

Synergistic Anti-Tumor Effects

This compound has demonstrated synergistic effects when combined with standard-of-care chemotherapeutics and targeted agents. For instance, in prostate cancer models, this compound enhances the anti-tumor activity of anti-androgens like enzalutamide and taxanes.[6] In triple-negative breast cancer, it potentiates the efficacy of paclitaxel.[5] These findings suggest that inhibiting the IRE1α-XBP1 pathway can overcome adaptive resistance mechanisms and improve the efficacy of existing cancer therapies.

Conclusion and Future Directions

This compound represents a promising, first-in-class inhibitor of the IRE1α-XBP1 signaling pathway with demonstrated preclinical activity in a range of cancer models. Its ability to selectively target a key pro-survival pathway in cancer cells, both as a monotherapy and in combination with existing treatments, highlights its therapeutic potential. The ongoing clinical evaluation of this compound (Orin1001) will provide crucial insights into its safety and efficacy in patients with advanced cancers.[8][9] Further research is warranted to explore the full potential of IRE1α inhibition as a novel anti-cancer strategy, including the identification of predictive biomarkers for patient stratification and the investigation of its role in modulating the tumor microenvironment and anti-tumor immunity. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound.

References

- 1. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 2. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCR analysis to detect Xbp1 splicing in mouse rib extracts [bio-protocol.org]

- 12. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacokinetics of MKC8866

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of MKC8866, a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

This compound is a salicylaldehyde analog that specifically targets the RNase domain of IRE1α, a key sensor in the unfolded protein response (UPR).[1] By inhibiting IRE1α, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s, a critical transcription factor for the expression of genes involved in protein folding and degradation.[2][3][4] The IRE1α-XBP1s signaling pathway has been implicated in the progression of various cancers, including prostate and breast cancer, making this compound a promising therapeutic agent.[2][3][5] This guide summarizes the available in vivo pharmacokinetic data for this compound and details the experimental protocols used to obtain this information.

Pharmacokinetic Profile of this compound

The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical in vivo studies.

| Parameter | Value | Species | Dosing | Reference |

| Oral Bioavailability | 30% | Mouse | Oral | [2] |

| Tmax (Time to Maximum Concentration) | 4 hours | Mouse | Oral | [2] |

| Blood-Brain Barrier Penetration | Does not cross | Mouse | Not specified | [6][7] |

In Vivo Efficacy and Dosing

This compound has demonstrated significant therapeutic activity as a monotherapy and in combination with other agents in various preclinical cancer models.[2][3]

| Cancer Model | Animal Model | Dosage | Route of Administration | Outcome | Reference |

| Prostate Cancer (Xenograft) | Male nude mice (BALB/c Nu/Nu) | 200 mg/kg or 300 mg/kg | Oral gavage (daily) | Strong inhibition of tumor growth | [1][2] |

| Prostate Cancer (Syngeneic) | FVB mice | 300 mg/kg | Oral gavage (every two days) | Dramatically reduced tumor growth | [8] |

| Triple-Negative Breast Cancer (Xenograft) | Female athymic nude mice | 300 mg/kg | Oral gavage (daily) | Enhanced efficacy of paclitaxel | [3][9][10] |

| Glioblastoma | Mouse | Not specified (local delivery) | Intracerebral hydrogel | Sensitized tumors to radio/chemotherapy | [6][7][11] |

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies employed in the in vivo assessment of this compound.

-

Prostate Cancer Xenograft Models: Studies have utilized 5-week-old male nude mice (BALB/c Nu/Nu) for evaluating the efficacy of this compound against prostate cancer cell line xenografts.[1][2]

-

Syngeneic Prostate Cancer Models: FVB mice have been used for studies involving Myc-CaP cells to investigate the effects of this compound in an immunocompetent setting.[8]

-

Breast Cancer Xenograft Models: Female athymic nude mice were used to establish MDA-MB-231 tumor xenografts to test the efficacy of this compound in combination with paclitaxel.[3][9][10]

-

Formulation 1: For some studies, this compound was prepared as a suspension in corn oil for oral administration.[1]

-

Formulation 2: In other experiments, this compound was administered as a suspension in 1% microcrystalline cellulose in a simple sugar.[9]

-

Route of Administration: The primary route of administration for systemic delivery in these studies was oral gavage.[1][2][3][8][9][10]

To confirm the on-target activity of this compound in vivo, researchers have measured the inhibition of its direct target, the IRE1α-mediated splicing of XBP1.

-

Tissue Analysis: The levels of spliced XBP1 (XBP1s) were measured in tumor, liver, and kidney tissues of treated mice.[2]

-

Methodology: The suppression of tunicamycin-induced XBP1 splicing was used as a pharmacodynamic marker of this compound activity in tissues.[2]

-

Results: this compound treatment led to a significant reduction in XBP1s expression in tumors, confirming target engagement in vivo.[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathway and experimental processes provide a clearer understanding of the drug's mechanism and the studies conducted.

Conclusion

This compound demonstrates favorable pharmacokinetic and pharmacodynamic properties in preclinical models, with moderate oral bioavailability and effective target inhibition in vivo.[2] While it shows significant promise in peripheral tumors, its inability to cross the blood-brain barrier necessitates local delivery strategies for central nervous system malignancies.[6][7] The data summarized in this guide underscore the potential of this compound as a therapeutic agent and provide a foundation for further research and clinical development. The detailed methodologies offer a framework for designing future in vivo studies to further explore the pharmacokinetic and therapeutic potential of this IRE1α inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MKC-8866 (ORIN1001) | inhibitor/agonist | CAS 1338934-59-0 | Buy MKC-8866 (ORIN1001) from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Local intracerebral inhibition of IRE1 by this compound sensitizes glioblastoma to irradiation/chemotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

MKC8866: Initial Findings on Toxicity and Safety Profiles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MKC8866 is a novel small molecule inhibitor targeting the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote their survival and proliferation. By selectively inhibiting IRE1α, this compound presents a promising therapeutic strategy for various malignancies, including prostate and breast cancer. This technical guide provides a comprehensive overview of the initial findings on the toxicity and safety profiles of this compound, based on publicly available preclinical data. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Core Safety and Toxicity Findings

Preclinical studies in mouse models have consistently demonstrated that this compound is generally well-tolerated at therapeutically effective doses. The majority of the available data points towards a favorable safety profile, with minimal to no overt signs of toxicity observed in treated animals.

In Vivo Safety Observations

The primary safety assessments of this compound have been conducted in the context of efficacy studies in various cancer xenograft and syngeneic mouse models. While detailed toxicology reports with comprehensive histopathology and clinical chemistry are not publicly available, the following observations have been consistently reported:

-

General Health and Behavior: Across multiple studies, mice treated with this compound did not exhibit overt signs of toxicity. This includes normal behavior, grooming, and food and water intake.

-

Body Weight: A critical indicator of general toxicity, the body weight of mice treated with this compound, either as a monotherapy or in combination with other agents, did not show any significant changes compared to vehicle-treated control groups.

-

Long-term Dosing: In a study involving a triple-negative breast cancer xenograft model, daily oral administration of this compound at a dose of 300 mg/kg for 60 consecutive days was well-tolerated with no evident toxicity.

-

Combination Therapy: When used in combination with other chemotherapeutic agents such as paclitaxel, enzalutamide, abiraterone acetate, and cabazitaxel, this compound did not appear to exacerbate the toxicity of these agents.

-

Glioblastoma Model: In a preclinical glioblastoma model, this compound was described as having "minimal toxicity".

It is important to note that while these findings are encouraging, they are largely based on general observations during efficacy studies. A comprehensive toxicological evaluation would require dedicated studies with detailed histopathological and clinical chemistry analysis, which are not currently in the public domain.

Quantitative Toxicity Data

As of the latest available information, specific quantitative toxicity data for this compound, such as the median lethal dose (LD50), has not been publicly disclosed. The preclinical studies have focused on establishing efficacy at doses that are well-tolerated, rather than determining the maximum tolerated dose (MTD) or dose-limiting toxicities in a formal toxicology study.

Table 1: Summary of Preclinical Safety Findings for this compound

| Parameter | Observation | Reference(s) |

| General Toxicity | Well-tolerated in mice with no overt signs of toxicity at therapeutic doses. | |

| Body Weight | No significant changes in body weight observed in mice treated with this compound as a monotherapy or in combination with other drugs. | |

| Long-term Dosing | Daily oral administration of 300 mg/kg for 60 consecutive days was well-tolerated with no evident toxicity. | |

| Maximum Concentration | After 28 days of dosing at 300 mg/kg, the maximum systemic concentration of this compound was approximately 110 μg/mL with no signs of overt toxicity. | |

| Combination Therapy | No noteworthy toxicities were observed when this compound was co-administered with enzalutamide, abiraterone acetate, or cabazitaxel. | |

| Specific Organ Toxicity | No apoptosis was observed in the liver and pancreas of tumor-bearing mice treated with this compound alone or in combination with docetaxel. A study on a similar IRE1α inhibitor in a model of mutant proinsulin expression in a pancreatic β-cell line did not show increased apoptosis. |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature that provide insights into the safety profile of this compound.

In Vivo Xenograft Studies in Nude Mice

-

Animal Model: Male nude mice (BALB/c Nu/Nu, 5 weeks of age) or female athymic nude mice (Crl:NU(Ncr)-Foxn1nu).

-

Tumor Implantation: Human cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, C4-2B for prostate cancer; MDA-MB-231 for breast cancer) were subcutaneously inoculated into the flanks of the mice.

-

Drug Formulation and Administration:

-

Vehicle: 1% microcrystalline cellulose in a simple sugar solution.

-

This compound Preparation: A 30 mg/mL suspension of this compound was prepared in the vehicle.

-

Dosing: Mice were treated with 300 mg/kg of this compound daily via oral gavage.

-

-

Toxicity Monitoring:

-

Acceptable Toxicity Definition: A group mean body weight loss of less than 20% during the study and not more than one treatment-related death among ten treated animals.

-

Parameters Monitored:

-

Frequent observation for health and overt signs of any adverse treatment-related side effects.

-

Individual body weight was monitored regularly.

-

Tumor volume was measured with calipers.

-

-

-

Euthanasia Criteria: Animals were euthanized if their body weight exceeded the limits for acceptable body weight loss or if tumors became necrotic or reached a predetermined maximum size.

Syngeneic Mouse Models for Immunotherapy Combination

-

Animal Model: FVB mice.

-

Tumor Implantation: Myc-CaP prostate cancer cells were injected subcutaneously.

-

Dosing:

-

This compound was administered orally at 300 mg/kg once every two days.

-

For combination therapy, an anti-PD-1 antibody was also administered.

-

-

Toxicity Monitoring: Body weight of the mice was monitored throughout the experiment. No significant changes were reported.

Signaling Pathways and Mechanism of Action

This compound is a specific inhibitor of the RNase domain of IRE1α, one of the three main sensor proteins of the Unfolded Protein Response (UPR). The UPR is activated under conditions of endoplasmic reticulum (ER) stress, which is caused by an accumulation of unfolded or misfolded proteins.

The Unfolded Protein Response (UPR) Pathway

The UPR consists of three signaling branches initiated by the ER-resident transmembrane proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (Activating Transcription Factor 6). Under normal conditions, these sensors are kept in an inactive state by the chaperone protein BiP (also known as GRP78). Upon ER stress, BiP dissociates from these sensors, leading to their activation.

Mechanism of this compound Action

This compound specifically targets the RNase domain of activated IRE1α. This inhibition prevents the downstream signaling of the IRE1α branch, namely the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Importantly, this compound has been shown to be highly selective for the IRE1α pathway, without affecting the other two arms of the UPR, the PERK and ATF6 pathways.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a general workflow for assessing the in vivo toxicity of a compound like this compound based on the methodologies described in the available literature.

Conclusion

The initial preclinical findings for this compound suggest a favorable safety and toxicity profile. The compound is well-tolerated in mouse models at doses that demonstrate significant anti-tumor efficacy, both as a monotherapy and in combination with existing cancer therapies. No significant acute or long-term toxicities, such as weight loss or overt signs of distress, have been reported in the publicly available literature. However, it is crucial to acknowledge the absence of comprehensive, quantitative toxicology data, including LD50 values and detailed histopathological analysis of major organs. Further dedicated toxicology studies will be necessary to fully characterize the safety profile of this compound as it progresses through clinical development. The high specificity of this compound for the IRE1α branch of the UPR provides a strong rationale for its therapeutic potential with a potentially wide therapeutic window.

The Selective Inhibition of IRE1α by MKC8866: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of MKC8866, a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. As a key mediator of the unfolded protein response (UPR), IRE1α represents a critical therapeutic target in a range of diseases, including cancer and inflammatory conditions. Understanding the precise selectivity of small molecule inhibitors like this compound is paramount for their development as safe and effective therapeutic agents.

Core Tenets of this compound Selectivity

This compound, a salicylaldehyde analog, demonstrates a high degree of selectivity for the RNase activity of IRE1α. This selectivity is evidenced by its potent inhibition of IRE1α-mediated X-box binding protein 1 (XBP1) mRNA splicing, a hallmark of IRE1α activation, without significantly affecting the other two major branches of the UPR mediated by PERK and ATF6.[1][2][3] This specific mechanism of action makes this compound a valuable tool for dissecting the biological roles of the IRE1α pathway and a promising candidate for therapeutic intervention.

Quantitative Analysis of this compound Potency and Selectivity

The following table summarizes the key quantitative data demonstrating the potency and selectivity of this compound for IRE1α.

| Target | Assay Type | Species | IC50 / EC50 | Reference |

| IRE1α RNase | In vitro biochemical assay | Human | IC50: 0.29 µM | [4][5][6][7] |

| XBP1 Splicing | Cellular assay (DTT-induced) | Human (MM1 myeloma cells) | EC50: 0.52 µM | [5][6][7] |

| XBP1 Splicing | Cellular assay (Thapsigargin-induced) | Human (LNCaP prostate cancer cells) | IC50: 0.38 µM | [6] |

| PERK Pathway | Cellular assay (Western Blot for p-PERK) | Human (T47D breast cancer cells) | No significant inhibition | [1][2] |

| ATF6 Pathway | Cellular assay (Western Blot for cleaved ATF6) | Human (T47D breast cancer cells) | No significant inhibition | [1][2] |

Signaling Pathways and Mechanism of Action

To visually comprehend the role of this compound, it is essential to understand the IRE1α signaling pathway.

Under conditions of endoplasmic reticulum (ER) stress, the chaperone protein BiP dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation. This conformational change activates the RNase domain of IRE1α, which then excises a 26-nucleotide intron from the mRNA of XBP1 (XBP1u). The spliced XBP1 mRNA (XBP1s) is translated into a potent transcription factor that upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and other adaptive responses to restore ER homeostasis. This compound specifically binds to the RNase domain of activated IRE1α, thereby preventing the splicing of XBP1u mRNA and blocking the downstream signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are outlines of key experimental protocols used to characterize this compound.

In Vitro IRE1α RNase Activity Assay (FRET-based)

This assay directly measures the endoribonuclease activity of IRE1α and its inhibition by this compound using a fluorescence resonance energy transfer (FRET) reporter.

Principle: A short RNA stem-loop substrate mimicking the XBP1u splice site is labeled with a FRET pair (a donor and an acceptor fluorophore). In its intact state, the proximity of the fluorophores allows for FRET to occur. Upon cleavage by IRE1α, the FRET pair is separated, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human IRE1α cytoplasmic domain

-

FRET-labeled RNA substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)

-

This compound stock solution in DMSO

-

384-well microplate

-

Fluorescence plate reader capable of FRET measurements

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the recombinant IRE1α enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET-labeled RNA substrate to all wells.

-

Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using a plate reader.

-

Calculate the FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.

Cellular XBP1 Splicing Assay (RT-PCR)

This assay assesses the ability of this compound to inhibit IRE1α-mediated XBP1 splicing in a cellular context.

Principle: Cells are treated with an ER stress-inducing agent to activate IRE1α, in the presence or absence of this compound. Total RNA is then extracted, and reverse transcription followed by PCR (RT-PCR) is performed using primers that flank the 26-nucleotide intron in XBP1 mRNA. The unspliced and spliced forms of XBP1 can be distinguished by size on an agarose gel.

Materials:

-

Cell line of interest (e.g., LNCaP, T47D)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., thapsigargin, tunicamycin, or DTT)

-

This compound stock solution in DMSO

-

RNA extraction kit

-

Reverse transcription kit

-

PCR reagents (Taq polymerase, dNTPs)

-

Primers for XBP1 (human or mouse specific)

-

Agarose gel electrophoresis system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding thapsigargin, tunicamycin, or DTT and incubate for an appropriate duration (e.g., 4-6 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the XBP1 cDNA using PCR with primers flanking the splice site.

-

Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.

-

Quantify the band intensities to determine the percentage of XBP1 splicing and calculate the IC50 of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a drug with its protein target in a cellular environment.

Principle: The binding of a ligand, such as this compound, can stabilize its target protein, IRE1α, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured IRE1α remaining at each temperature is quantified, typically by Western blotting.

Materials:

-

Cell line expressing IRE1α

-

This compound stock solution in DMSO

-

PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against IRE1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Treat cultured cells with this compound or DMSO (vehicle control) for a specified time.

-

Harvest and wash the cells, then resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation.

-

Analyze the amount of soluble IRE1α in the supernatant by SDS-PAGE and Western blotting.

-

Plot the amount of soluble IRE1α as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The available data robustly support the high selectivity of this compound for the RNase domain of IRE1α. Its ability to potently inhibit XBP1 splicing without affecting the PERK and ATF6 signaling pathways underscores its specificity for this arm of the unfolded protein response. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other selective IRE1α inhibitors, which hold significant promise for the development of targeted therapies for a variety of diseases. Further studies, including comprehensive kinome-wide profiling, will continue to refine our understanding of the selectivity profile of this important research compound.

References

- 1. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRE1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MKC8866 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of MKC8866 in cell culture experiments. This compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).

Introduction

Endoplasmic reticulum (ER) stress and the subsequent activation of the UPR have been implicated in the pathology of numerous diseases, including cancer. The IRE1α signaling pathway, a central branch of the UPR, plays a critical role in cell fate decisions under ER stress. Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD). In several cancers, the IRE1α-XBP1s pathway is co-opted to promote tumor growth, survival, and therapeutic resistance.

This compound specifically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and subsequent downstream signaling. This targeted inhibition makes this compound a valuable tool for studying the role of the IRE1α-XBP1s pathway in various cellular processes and a potential therapeutic agent.

Mechanism of Action

This compound is a salicylaldehyde analog that binds to the RNase catalytic site of IRE1α. This binding allosterically inhibits the enzyme's endoribonuclease activity, preventing the unconventional splicing of XBP1 mRNA. Consequently, the production of the pro-survival transcription factor XBP1s is suppressed. This leads to the downregulation of XBP1s target genes, such as BiP and P58IPK, without affecting the phosphorylation of IRE1α itself. Notably, research has revealed a critical link between the IRE1α-XBP1s pathway and the activation of the c-MYC oncogenic pathway, which is inhibited by this compound treatment.

Signaling Pathway Diagram

Caption: The IRE1α-XBP1s signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and experimental conditions for this compound in various cell lines as reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Effective Concentration (µM) | Incubation Time (h) | Notes | Reference |

| LNCaP | Prostate Cancer | 0.38 | 0.2 - 10 | 24 - 72 | Effective in suppressing TG-induced XBP1s expression. | |

| 22Rv1 | Prostate Cancer | - | 0.2 - 10 | 24 - 72 | - | |

| VCaP | Prostate Cancer | - | 0.2 - 10 | 24 - 72 | - | |

| C4-2B | Prostate Cancer | - | 0.2 - 10 | 24 - 72 | Efficacy increased under TG-induced ER stress. | |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | 10 | 24 - 72 | Used in combination with paclitaxel. | |

| GL261 | Glioblastoma | - | 10 - 100 | 24 - 72 | Used in combination with temozolomide and radiation. | |

| U87 | Glioblastoma | - | 30 | Up to 72 | Investigated for its role in CD95-mediated cell death. | |

| SUM159 | Breast Cancer | - | 10 | 1 | Used to study CD95 mRNA expression. |

Table 2: In Vitro Assay Conditions for this compound

| Assay | Cell Line | This compound Concentration (µM) | Treatment Duration | Inducer (if any) | Purpose | Reference |

| XBP1 Splicing Assay | LNCaP | 0.2 - 10 | 24 h | 30 nM Thapsigargin (TG) | To determine the IC50 for XBP1s inhibition. | |

| Cell Viability Assay | LNCaP, 22Rv1, VCaP, C4-2B | 0.2 - 10 | 3 days | None | To assess the effect on cell proliferation. | |

| Colony Formation Assay | LNCaP, 22Rv1, VCaP, C4-2B | Not specified | - | None | To evaluate long-term proliferative capacity. | |

| Western Blot | LNCaP | 10 | 24 h | 30 nM TG | To analyze the expression of XBP1s, BiP, P58IPK. | |

| RNA Sequencing | LNCaP | 10 | 24 h | 30 nM TG | To identify global transcriptomic changes. | |

| Mammosphere Formation Assay | MDA-MB-231 | Not specified | - | Paclitaxel | To assess the impact on cancer stem-like cells. | |

| XBP1 Splicing Assay | U251 | 0 - 100 | 7 days | 5 µg/mL Tunicamycin | To test the efficacy of this compound released from a gel. |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to a concentration of 3 mg/mL (approximately 8.3 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to one year. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay

This protocol is adapted from studies on prostate cancer cell lines.

Workflow Diagram:

Caption: Workflow for a typical cell viability assay using this compound.

Materials:

-

Cells of interest (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of XBP1 Splicing

This protocol is designed to assess the inhibitory effect of this compound on IRE1α-mediated XBP1 mRNA splicing by detecting the expression of the spliced XBP1 protein (XBP1s).

Materials:

-

Cells of interest (e.g., LNCaP)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

ER stress inducer (e.g., Thapsigargin [TG] or Tunicamycin [Tm])

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XBP1s, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Induce ER stress by adding an appropriate concentration of TG (e.g., 30 nM) or Tm to the culture medium.

-

Incubate the cells for the desired duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the XBP1s band intensity to a loading control (e.g., GAPDH).

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the IRE1α-XBP1s signaling pathway. Its specificity allows for the targeted dissection of this branch of the UPR in various cellular contexts, particularly in cancer biology. The provided protocols and data serve as a starting point for researchers to design and execute experiments utilizing this compound in their cell culture models. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.

Application Notes and Protocols for MKC8866 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo use of MKC8866, a specific inhibitor of the IRE1α RNase pathway. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1α's RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.

This compound specifically targets the RNase domain of IRE1α, thereby inhibiting the splicing of XBP1 mRNA and suppressing the downstream signaling cascade.[1][2] This mechanism has been shown to impede tumor growth, reduce cancer cell viability, and synergize with existing cancer therapies in various preclinical models.[2][3][4]

Signaling Pathway

The IRE1α-XBP1s signaling pathway, which is inhibited by this compound, is a critical arm of the UPR. The following diagram illustrates the mechanism of action of this compound within this pathway.

Caption: Mechanism of action of this compound in the IRE1α-XBP1s signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in various in vivo studies.

Table 1: this compound Dosage and Administration in Monotherapy Studies

| Animal Model | Cancer Type | Dosage | Administration Route | Study Duration | Reference |

| Male Nude Mice | Prostate Cancer | 200 mg/kg | Oral Gavage | Daily | [3] |

| Male Nude Mice | Prostate Cancer | 300 mg/kg | Oral Gavage | Daily | [1] |

| Female Athymic Nude Mice | Triple-Negative Breast Cancer | 300 mg/kg | Oral Gavage | Daily for 60 days | [2] |

| Mice | ER Stress Induction | 4 mg/kg | Not specified | Not specified | [3] |

Table 2: this compound Dosage and Administration in Combination Therapy Studies

| Animal Model | Cancer Type | Combination Agent | This compound Dosage | Administration Route | Study Duration | Reference |

| Female Athymic Nude Mice | Triple-Negative Breast Cancer | Paclitaxel (10 mg/kg, weekly, IV) | 300 mg/kg | Oral Gavage | Daily for 60 days | [2][5] |

| Male Nude Mice | Prostate Cancer | Enzalutamide | 200 mg/kg (every other day) | Oral Gavage | Not specified | [3] |

| Male Nude Mice | Prostate Cancer | Abiraterone Acetate | 200 mg/kg (every other day) | Oral Gavage | Not specified | [3] |

| Male Nude Mice | Prostate Cancer | Cabazitaxel | 200 mg/kg (every other day) | Oral Gavage | Not specified | [3] |

| Immunocompetent Mice | Glioblastoma | Standard of Care (Surgery + Radio/Chemotherapy) | Not specified (local delivery) | Intracerebral Hydrogel | Single dose | [6][7][8] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Xenograft Mouse Model

This protocol is adapted from studies on prostate and triple-negative breast cancer xenografts.[2][3][4]

1. Materials:

-

This compound powder

-

Vehicle solution (choose one):

-

Appropriate gavage needles (20-22 gauge, ball-tipped)

-

Syringes

-

Animal balance

-

Xenograft tumor-bearing mice (e.g., BALB/c Nu/Nu or athymic nude mice)

2. Preparation of this compound Formulation:

-